1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one
Description
1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one is a nitrogen-containing heterocyclic compound featuring an azetidine ring substituted with an amino group at the 3-position and a phenyl group at the β-carbon of the butanone chain. This structural motif confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and catalytic applications. The compound’s azetidine core is notable for its conformational rigidity, which can enhance binding specificity in drug-receptor interactions .
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-3-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(11-5-3-2-4-6-11)7-13(16)15-8-12(14)9-15/h2-6,10,12H,7-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWDBSIVAADCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CC(C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, have been found to act as high-affinity non-imidazole histamine h3 receptor agonists. The histamine H3 receptor plays a crucial role in the central nervous system, regulating the release of various neurotransmitters.
Mode of Action
Based on the related compound mentioned above, it can be inferred that it might interact with its target receptor (such as the histamine h3 receptor) and modulate its activity. This interaction could lead to changes in the receptor’s function, potentially influencing the release of neurotransmitters.
Biochemical Pathways
If it acts similarly to the related compound, it could influence the histaminergic system and potentially affect various neurotransmitter systems, including dopamine, norepinephrine, and serotonin. These systems play key roles in numerous physiological functions, including sleep-wake regulation, cognitive processes, and motor control.
Pharmacokinetics
The related compound has been reported to have good metabolic stability and weak activity on cytochrome p450 enzymes, which are crucial for drug metabolism.
Biological Activity
1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one features an azetidine ring and a phenylbutanone structure, which contribute to its biological properties. Its molecular formula is , and it has a molecular weight of approximately 219.29 g/mol.
Structural Formula
Research indicates that 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one may exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes related to disease processes, such as proteases and beta-lactamases, which are crucial in bacterial resistance mechanisms .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in antibiotic development .
Pharmacological Studies
Various studies have been conducted to evaluate the pharmacological effects of 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial efficacy | Showed significant inhibition of bacterial growth against specific strains. |
| Study 2 | Assess enzyme inhibition | Demonstrated effective inhibition of beta-lactamases, suggesting potential in treating resistant infections. |
| Study 3 | Toxicology assessment | Indicated low toxicity levels in vitro, supporting safety for further development. |
Case Studies
- Case Study on Antimicrobial Activity : A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant bacteria.
- Case Study on Enzyme Inhibition : In vitro experiments demonstrated that 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one effectively inhibited beta-lactamase enzymes, which are responsible for antibiotic resistance in certain pathogens. This suggests its utility in combination therapies with beta-lactam antibiotics.
Future Research Directions
The promising biological activities of 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one warrant further research:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects are needed.
- In Vivo Studies : Animal models should be employed to assess the pharmacokinetics and therapeutic efficacy of the compound in a living organism.
- Development of Derivatives : Exploring structural modifications may enhance its potency and selectivity against target enzymes or pathogens.
Scientific Research Applications
The compound 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one (CAS: 2092038-53-2) has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.
Chemical Properties and Structure
1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one is characterized by its unique azetidine ring structure, which contributes to its biological activity. The presence of the amino group enhances its interaction with biological targets, making it a candidate for drug development.
Structural Formula
The structural formula can be represented as follows:
Pain Management
Recent studies indicate that derivatives of azetidine compounds, including those similar to 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one, exhibit significant potential as N-acylated amino acid amide (NAAA) inhibitors . These compounds have shown efficacy in reducing pain and inflammation in animal models, suggesting a therapeutic role in pain management .
Antiviral and Anticancer Activity
Research has demonstrated that compounds based on azetidine structures can inhibit viral replication and exhibit anticancer properties. For instance, certain azetidine derivatives have been noted for their ability to modulate immune responses via toll-like receptor (TLR) pathways, which are crucial in the body’s defense against infections and tumors .
Drug Design and Synthesis
The azetidine ring system is advantageous in drug design due to its ability to enhance the pharmacokinetic properties of drugs. Studies have shown that replacing larger ring systems with azetidine can lead to improved metabolic stability and bioavailability . This makes 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one a valuable scaffold for developing new therapeutics.
Case Study 1: NAAA Inhibition
In a study focused on the structure-activity relationship (SAR) of azetidine derivatives, it was found that modifications to the azetidine ring significantly enhanced NAAA inhibitory activity. The compound demonstrated an IC50 value of 0.122 mM, indicating potent inhibition of NAAA, which is implicated in pain signaling pathways .
Case Study 2: Antiviral Properties
A series of azetidine-based compounds were evaluated for their antiviral efficacy against various viruses. One derivative showed promising results by inhibiting viral replication in vitro, suggesting that compounds like 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one could be further explored as antiviral agents .
Case Study 3: Enhanced Bioavailability
Research comparing azetidine-containing drugs with their piperidine counterparts revealed that the former exhibited significantly better pharmacokinetic profiles. This improvement was attributed to reduced lipophilicity and fewer rotatable bonds, leading to enhanced absorption and lower clearance rates .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations:
- Azetidine vs.
- Chain Length and Substituents: The propanone derivative (CAS 1485904-69-5) lacks the phenyl group and has a shorter carbon chain, reducing lipophilicity and possibly bioavailability compared to the target compound .
- Imidazole Derivatives: Compounds like 4-(4-Aminophenyl)-1-(1-isopropyl-1H-imidazol-2-yl)-3-phenylbutan-1-one demonstrate enhanced catalytic activity in asymmetric synthesis due to the imidazole’s coordination capacity with transition metals (e.g., Rh) .
Pharmacological and Catalytic Properties
- The target compound’s aminoazetidine group may offer similar enzyme-targeting capabilities .
- Asymmetric Catalysis : Imidazole-containing derivatives (e.g., compound 3a in ) achieve high enantiomeric excess (up to 95% ee) in Rh-catalyzed reactions, highlighting the importance of nitrogen-rich heterocycles in stereoselective synthesis .
Preparation Methods
Ring Formation via Strain-Release and Ring-Opening Reactions
Azetidines are four-membered nitrogen-containing heterocycles characterized by ring strain, which can be exploited in synthesis. One effective approach involves the strain-release-driven ring-opening of azabicyclo[1.1.0]butane intermediates. This method enables rapid assembly of sp^3-rich azetidine cores through nucleophilic attack and rearrangement sequences, often facilitated by anion relay mechanisms such as the Brook rearrangement. These strategies allow modular synthesis with potential for diverse substitution patterns on the azetidine ring.
Nucleophilic Addition to 3-Azetidinones
3-Azetidinones serve as versatile intermediates for azetidine synthesis. Nucleophilic 1,2-addition of organometallic reagents (e.g., Grignard or organolithium reagents) to 3-azetidinones can furnish 3-substituted azetidinols, which can be further transformed into aminoazetidines. Diastereoselective control is achievable, especially with C2-substituted substrates, favoring anti-addition products. This method provides a practical route to functionalized azetidines with defined stereochemistry.
Functionalization of Azetidine Ring: Amino Group Introduction
Aza-Michael Addition
Aza-Michael addition is a key step for introducing amino functionality onto azetidine derivatives. For example, starting from 3-hydroxyazetidine or N-Boc-protected azetidin-3-ylidene acetates, aza-Michael addition with amines or NH-heterocycles yields 3-substituted aminoazetidines. This reaction proceeds under mild conditions with good regioselectivity and yields (e.g., 62–69%), as confirmed by spectroscopic methods including ^1H-^15N HMBC NMR.
Protection and Deprotection Strategies
Protecting groups such as Boc (tert-butoxycarbonyl) are commonly employed to safeguard the amino group during multi-step synthesis. The N-Boc-azetidine intermediates facilitate selective functionalization and can be deprotected under acidic conditions to reveal the free amino group in the final compound.
Introduction of the 3-Phenylbutan-1-one Side Chain
Acylation of Azetidine Nitrogen
The 3-phenylbutan-1-one moiety can be introduced via acylation of the azetidine nitrogen. This typically involves the reaction of the aminoazetidine intermediate with phenylbutanoyl chloride or an equivalent activated carboxylic acid derivative under basic or catalytic conditions. This step must be carefully controlled to avoid side reactions and maintain regioselectivity.
Cross-Coupling Techniques
Suzuki–Miyaura cross-coupling reactions have been employed to diversify azetidine derivatives bearing aryl halides. Brominated azetidine intermediates can be coupled with phenylboronic acids to install the phenyl substituent efficiently. This method allows late-stage functionalization, facilitating the synthesis of complex azetidine-containing molecules such as 1-(3-aminoazetidin-1-yl)-3-phenylbutan-1-one.
Summary Data Table of Preparation Methods
Research Findings and Spectroscopic Characterization
- The regioselectivity and structure of azetidine derivatives were confirmed by advanced NMR techniques, including ^1H-, ^13C-, ^15N-, and ^19F-NMR spectroscopy, and high-resolution mass spectrometry (HRMS).
- ^1H-^15N HMBC spectra provided key evidence for the connectivity and substitution pattern on the azetidine ring, especially distinguishing regioisomers.
- The use of Boc protection was validated by characteristic ^15N chemical shifts, consistent with literature values for azetidine derivatives.
- Cross-coupling reactions demonstrated excellent compatibility with azetidine substrates, enabling efficient diversification of the phenyl substituent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
